![molecular formula C23H23O6P B14264986 Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate CAS No. 161179-36-8](/img/structure/B14264986.png)
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound features a benzyl group attached to a butanoate ester, with a diphenoxyphosphoryl group providing additional functional complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate typically involves the esterification of butanoic acid with benzyl alcohol in the presence of a catalyst. The reaction can be facilitated by using acid chlorides or anhydrides as intermediates . Common catalysts include sulfuric acid or p-toluenesulfonic acid, which help in the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield butanoic acid and benzyl alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Hydrolysis: Butanoic acid and benzyl alcohol.
Reduction: Benzyl alcohol and butanol.
Oxidation: Benzyl carboxylic acid and butanoic acid.
Aplicaciones Científicas De Investigación
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenoxyphosphoryl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity . The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butanoate: Another ester with a simpler structure, commonly used in flavoring and fragrances.
Methyl benzoate: An ester with a benzyl group, used in perfumery and as a solvent.
Phenyl acetate: An ester with a phenyl group, used in the synthesis of various organic compounds.
Uniqueness
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is unique due to its diphenoxyphosphoryl group, which provides additional functional properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
161179-36-8 |
|---|---|
Fórmula molecular |
C23H23O6P |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
benzyl 3-diphenoxyphosphoryloxybutanoate |
InChI |
InChI=1S/C23H23O6P/c1-19(17-23(24)26-18-20-11-5-2-6-12-20)27-30(25,28-21-13-7-3-8-14-21)29-22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
Clave InChI |
PZJPMPAVOWAAIO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OCC1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


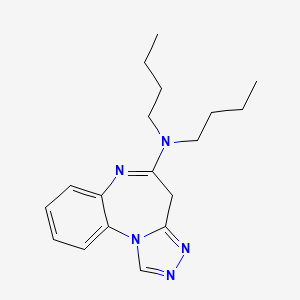

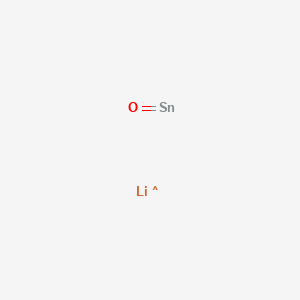
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
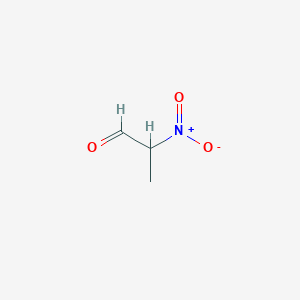

![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
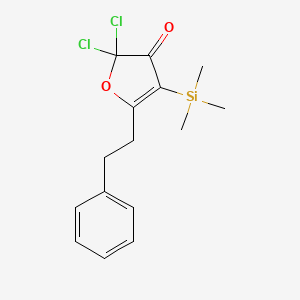
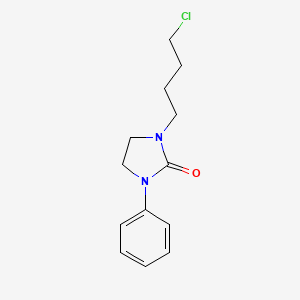

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
